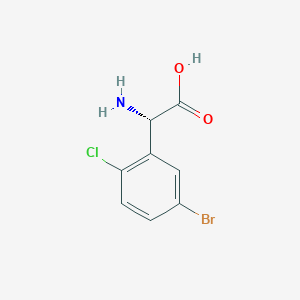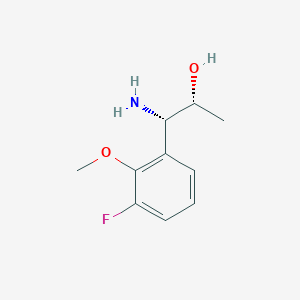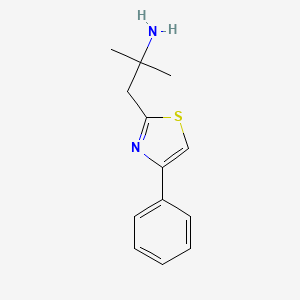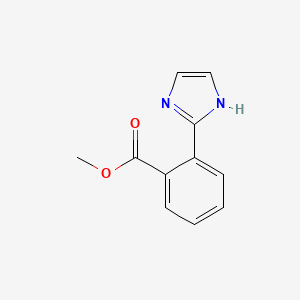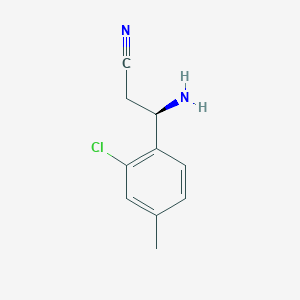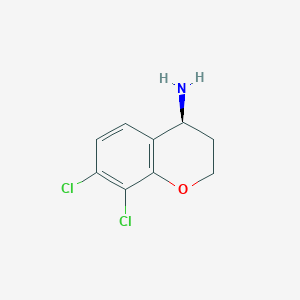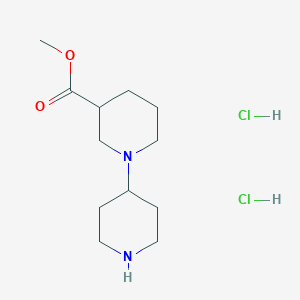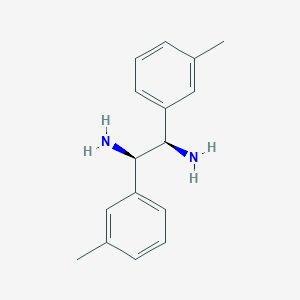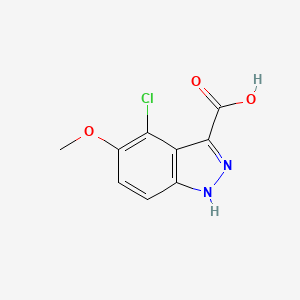
4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-5-methoxy-1H-indazole with a carboxylating agent. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include halogenation, methoxylation, and subsequent cyclization to form the indazole ring, followed by carboxylation. The process is optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to form different derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential in therapeutic applications.
Comparación Con Compuestos Similares
4-Chloro-5-methoxy-1-indanone: Shares structural similarities but differs in its functional groups and biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness: 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C9H7ClN2O3 |
|---|---|
Peso molecular |
226.61 g/mol |
Nombre IUPAC |
4-chloro-5-methoxy-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-5-3-2-4-6(7(5)10)8(9(13)14)12-11-4/h2-3H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
DOQOICDFJNRSIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)NN=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


